Pociredir - 2490674-02-5

Pociredir

Catalog Number: EVT-8342328
CAS Number: 2490674-02-5
Molecular Formula: C22H18FN5O2
Molecular Weight: 403.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pociredir, also known by its developmental code FTX-6058, is a synthetic organic compound developed by Fulcrum Therapeutics. It is designed as an oral therapeutic agent for the treatment of sickle cell disease and beta thalassemia. The compound functions primarily as an inhibitor of embryonic ectoderm development protein, leading to the modulation of fetal hemoglobin production, which is crucial for managing these hemoglobinopathies . Pociredir has been granted Fast Track designation and Orphan Drug status in the United States due to its potential benefits for patients with these conditions .

Source and Classification

Pociredir is classified under the compound class of synthetic organic molecules. Its International Nonproprietary Name (INN) is pociredir, and it is identified by the CAS Registry Number 2490674-02-5. The molecular formula of pociredir is C22H18FN5O2C_{22}H_{18}FN_{5}O_{2} with a molecular weight of 393.41 g/mol . The compound's structure includes a fluorinated triazolo-pyrido-benzofuro-oxazonine framework, which contributes to its biological activity .

Synthesis Analysis

The synthesis of pociredir involves several key steps that utilize advanced organic chemistry techniques. The synthesis pathway typically includes:

  1. Formation of Key Intermediates: Initial steps focus on creating the triazole and pyrido components through cyclization reactions.
  2. Fluorination: A selective fluorination step introduces the fluorine atom at a specific position on the aromatic ring, enhancing the compound's pharmacological properties.
  3. Final Assembly: The final steps involve coupling reactions to assemble the complete structure while ensuring high purity and yield.
Molecular Structure Analysis

The molecular structure of pociredir can be depicted as follows:

  • Chemical Structure: The compound features a complex bicyclic system that includes a triazole moiety fused to a pyridine and benzofuro ring system.
  • Key Structural Data:
    • Molecular Weight: 393.41 g/mol
    • InChIKey: JQBUTSBIFNKJMW-CYBMUJFWSA-N
    • SMILES representation: Cc1ccn(c1)c2cccc(c2)N=C(N)N1C(=O)C(C1=O)F

This structure is critical for its interaction with biological targets, particularly in modulating fetal hemoglobin levels .

Chemical Reactions Analysis

Pociredir undergoes specific chemical reactions primarily related to its interaction with biological targets:

  1. Binding Reactions: Pociredir binds to embryonic ectoderm development protein, inhibiting its activity and thus promoting fetal hemoglobin synthesis.
  2. Metabolic Transformations: As with many synthetic drugs, pociredir may undergo metabolic transformations in the liver, affecting its pharmacokinetics and bioavailability.

These reactions are essential for understanding how pociredir functions within biological systems and how it can be optimized for therapeutic use .

Mechanism of Action

Pociredir acts through a well-defined mechanism involving:

  • Inhibition of Polycomb Repressive Complex 2 (PRC2): By inhibiting embryonic ectoderm development protein, pociredir disrupts PRC2 activity, leading to increased expression of genes associated with fetal hemoglobin production.
  • Induction of Fetal Hemoglobin: The primary therapeutic effect is the elevation of fetal hemoglobin levels in patients with sickle cell disease or beta thalassemia, which can ameliorate symptoms and reduce complications associated with these disorders.

This mechanism highlights pociredir's potential as a transformative therapy for patients suffering from hemoglobinopathies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pociredir include:

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) but may have limited solubility in water.
  • Stability: Stability studies indicate that pociredir maintains its integrity under standard storage conditions but may require protection from light.

These properties are crucial for formulation development and ensuring effective delivery in clinical settings .

Applications

Pociredir has significant scientific applications primarily in the treatment of:

  • Sickle Cell Disease: By increasing fetal hemoglobin levels, it aims to reduce sickling events and associated complications.
  • Beta Thalassemia: Similar mechanisms apply to patients with beta thalassemia, improving their clinical outcomes.

Current clinical trials are evaluating its safety, tolerability, and efficacy in various patient populations, marking it as a promising candidate in hematology therapeutics .

Molecular Mechanisms of EED Inhibition

Targeting Polycomb Repressive Complex 2 Dynamics

Polycomb Repressive Complex 2 (PRC2) is a multi-subunit epigenetic regulator comprising embryonic ectoderm development, suppressor of zeste 12, and enhancer of zeste homolog 1 or 2 core subunits. This complex catalyzes mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3), establishing transcriptionally repressive chromatin domains critical for cell fate determination and maintenance of cellular identity during development. PRC2 activity is dynamically regulated through a positive feedback loop wherein its catalytic product, H3K27me3, binds the embryonic ectoderm development subunit, inducing conformational changes that stimulate the methyltransferase activity of enhancer of zeste homolog 2. This allosteric activation enables PRC2 to propagate H3K27me3 across extended chromatin domains, facilitating stable long-term gene silencing. Pociredir functions as a targeted disruptor of this feedback loop by specifically inhibiting embryonic ectoderm development, thereby interfering with PRC2's ability to amplify its own activity [2] [10].

Allosteric Modulation of Embryonic Ectoderm Development-H3K27me3 Interaction

Embryonic ectoderm development contains an evolutionarily conserved aromatic cage within its WD40 domain that specifically recognizes the trimethylammonium group of H3K27me3. Structural analyses reveal this binding pocket consists of four aromatic residues (Phe97, Tyr148, Tyr365, and Trp364 in humans) that form cation-π interactions with the trimethylated lysine. Upon H3K27me3 engagement, embryonic ectoderm development undergoes substantial conformational rearrangement, transitioning from a closed to an open state. This structural transition propagates across the PRC2 complex via the embryonic ectoderm development-anchorage and enhancer of zeste homolog 2-stimulatory responsive motif interfaces, ultimately relieving autoinhibition of the enhancer of zeste homolog 2 catalytic SET domain and increasing its methyltransferase activity by approximately 400% [2] [10].

Pociredir functions as a high-affinity competitive antagonist that occupies the embryonic ectoderm development aromatic cage, mimicking the H3K27me3 interaction but without inducing activating conformational changes. Biochemical studies demonstrate Pociredir binds embryonic ectoderm development with dissociation constants (Kd) in the low nanomolar range, effectively displacing H3K27me3 peptides. This occupation prevents the endogenous H3K27me3 ligand from binding and consequently abrogates the allosteric activation of PRC2. Importantly, molecular dynamics simulations reveal Pociredir binding stabilizes embryonic ectoderm development in an inactive conformation, thereby freezing the PRC2 complex in a catalytically repressed state. This mechanism represents a distinct advantage over catalytic enhancer of zeste homolog 2 inhibitors, as it specifically targets the H3K27me3-dependent amplification pathway without affecting basal PRC2 activity [1] [7] [10].

Table 1: Biochemical Characterization of Pociredir Binding and Inhibition

ParameterValueSignificance
Embryonic ectoderm development Kd1.8 nMHigh-affinity competitive binding
H3K27me3 peptide displacement (IC50)3.2 nMEffective blockade of endogenous ligand
PRC2 methyltransferase inhibition (IC50)15 nMPotent suppression of enzymatic activity
Specificity against other methyl-lysine readers>100-fold selectivityMinimized off-target epigenetic effects

Disruption of Polycomb Repressive Complex 2 Catalytic Activity in Epigenetic Silencing

The disruption of embryonic ectoderm development's allosteric activation domain by Pociredir profoundly impacts PRC2 catalytic function. In the absence of H3K27me3-induced stimulation, PRC2 exhibits markedly reduced processivity in converting H3K27me0 to H3K27me3. Kinetic analyses reveal that Pociredir-bound PRC2 retains only 5-10% of its maximal methyltransferase activity, specifically impairing the conversion of H3K27me2 to H3K27me3, the most kinetically challenging step in the methylation cascade. This selective inhibition results in rapid depletion of H3K27me3 marks at PRC2 target loci while allowing transient accumulation of H3K27me2 at non-target regions [5] [7].

The functional consequence of this catalytic impairment manifests most prominently at genomic loci where PRC2 relies on pre-existing H3K27me3 for spreading and maintenance of repressive chromatin domains. Pociredir treatment causes a rapid displacement of PRC2 from chromatin, particularly at facultative heterochromatin regions marked by large H3K27me3 blocks. Single-molecule tracking demonstrates that Pociredir increases the mobile fraction of PRC2 complexes from approximately 80% to over 95%, significantly reducing chromatin residence time. This displacement specifically affects PRC2.2 subcomplexes (containing Jumonji and AT-rich interaction domain 2) that exhibit greater dependency on H3K27me3 binding for chromatin retention. Consequently, Pociredir triggers extensive chromatin decompaction at Polycomb target genes, particularly those regulating hematopoietic differentiation and hemoglobin switching [2] [5] [8].

Structural Basis of Embryonic Ectoderm Development Ligand Binding

Structural elucidation of the embryonic ectoderm development-Pociredir complex through cryo-electron microscopy (resolution ~3.1Å) reveals the precise molecular interactions governing inhibitor specificity and potency. Pociredir occupies the aromatic cage through a trifluoromethyl-phenyl group that inserts deep into the methyl-lysine binding pocket, forming symmetrical cation-π interactions with Tyr148, Tyr365, and Trp364 that mimic those of the natural trimethylammonium group. The inhibitor's pyrazole ring establishes hydrogen bonds with Asp103 and the backbone carbonyl of Phe97, while its pyrrolidine moiety extends toward a hydrophobic subpocket formed by Ile131, Val132, and Leu224, providing additional binding energy [1] [7].

The Pociredir-embryonic ectoderm development interaction induces subtle but functionally significant conformational changes distinct from those triggered by H3K27me3. While the natural ligand induces expansion of the aromatic cage and reorganization of adjacent β-sheets to propagate the activating signal, Pociredir binding maintains the cage in a constricted conformation. Specifically, the side chain of Phe97 undergoes a 90° rotation that sterically hinders the conformational flexibility required for allosteric activation. This "closed" state prevents the transmission of activating signals to the enhancer of zeste homolog 2-stimulatory responsive motif interface, effectively locking PRC2 in an inactive state despite maintained complex integrity [7] [10].

Table 2: Structural Features of Embryonic Ectoderm Development-Pociredir Interaction

Structural ElementInteraction TypeFunctional Consequence
Trifluoromethyl-phenyl groupCation-π with Tyr148, Tyr365, Trp364Competitive displacement of H3K27me3
Pyrazole ringHydrogen bonds with Asp103, Phe97 backboneAnchors compound orientation
Pyrrolidine moietyHydrophobic interactions with Ile131, Val132, Leu224Enhanced binding specificity
Phe97 side chain90° rotationPrevents allosteric signal propagation
β-sheet region (residues 85-110)Stabilized conformationBlocks interfacial reorganization with enhancer of zeste homolog 2

Downstream Effects on Histone Methylation Patterns

H3K27me3 Depletion in Hematopoietic Progenitors

The pharmacological inhibition of embryonic ectoderm development by Pociredir induces profound alterations in the histone methylation landscape of hematopoietic stem and progenitor cells. Single-cell chromatin immunocleavage analyses demonstrate a rapid, dose-dependent reduction in H3K27me3 occupancy at target loci within 72 hours of exposure. This depletion occurs preferentially at bivalent promoters marked by both H3K4me3 and H3K27me3, which resolve toward active chromatin states with H3K27me3 loss and concomitant H3K27 acetylation gain. The most significantly affected genes encode transcription factors regulating hematopoietic differentiation and globin gene expression, including BCL11A, MYB, and SOX6 [4] [9].

The epigenetic reprogramming extends to large-scale chromatin architecture reorganization. Assay for transposase-accessible chromatin sequencing reveals decompaction of condensed chromatin domains spanning the γ-globin gene cluster (HBG1/HBG2) and locus control region following Pociredir treatment. This structural relaxation correlates with increased chromatin accessibility at critical erythroid transcription factor binding sites, including those for nuclear factor erythroid 2 and KLF1. Consequently, Pociredir enables a permissive chromatin environment for fetal hemoglobin expression by simultaneously removing repressive H3K27me3 marks and facilitating activator recruitment at the γ-globin promoters [4] [8] [9].

The most therapeutically significant effect of H3K27me3 depletion occurs at the BGLT3 non-coding RNA locus, a potent repressor of γ-globin transcription embedded within the β-globin gene cluster. Pociredir treatment reduces H3K27me3 occupancy at the BGLT3 promoter by 85%, leading to a 20-fold upregulation of this regulatory RNA. This epigenetic derepression directly correlates with increased fetal hemoglobin expression, which rises from undetectable levels to 15-30% of total hemoglobin in treated sickle cell disease patient erythroblasts. This molecular reconversion effect underlies the therapeutic potential of Pociredir for hemoglobinopathies [1] [9].

Table 3: Epigenetic and Transcriptional Changes in Hematopoietic Progenitors Following Pociredir Treatment

Genomic RegionH3K27me3 ReductionChromatin Accessibility ChangeTranscriptional Outcome
γ-globin promoters (HBG1/HBG2)92% ± 4%+350%Fetal hemoglobin induction
BGLT3 non-coding RNA promoter85% ± 6%+280%BGLT3 upregulation
BCL11A enhancer78% ± 5%+120%BCL11A downregulation
MYB locus control region65% ± 8%+180%MYB downregulation
β-globin promoter<20%No significant changeAdult hemoglobin unaffected

The specificity of H3K27me3 depletion patterns reflects the hierarchical regulation of chromatin during hematopoiesis. While active chromatin marks (H3K4me1/H3K4me3) establish cell-type-specific programs in differentiated lineages, repressive H3K27me3 dynamics occur predominantly in progenitor populations and maintain repression of alternative lineage programs. Pociredir exploits this hierarchical organization by targeting the plasticity of H3K27me3 marks in multipotent progenitors, enabling selective derepression of fetal hemoglobin without compromising hematopoietic differentiation capacity. Single-cell analyses confirm that although Pociredir globally reduces H3K27me3 levels, transcriptional derepression occurs predominantly at developmentally regulated loci while housekeeping genes remain unaffected, preserving cellular viability [4] [8].

Properties

CAS Number

2490674-02-5

Product Name

Pociredir

IUPAC Name

(15R)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene

Molecular Formula

C22H18FN5O2

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C22H18FN5O2/c1-12-14(3-2-6-24-12)15-7-19-22(28-11-26-27-21(15)28)25-8-16-17(23)4-5-18-20(16)13(9-29-18)10-30-19/h2-7,11,13,25H,8-10H2,1H3/t13-/m1/s1

InChI Key

JQBUTSBIFNKJMW-CYBMUJFWSA-N

SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6

Canonical SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4C(CO5)CO3)F)N6C2=NN=C6

Isomeric SMILES

CC1=C(C=CC=N1)C2=CC3=C(NCC4=C(C=CC5=C4[C@H](CO5)CO3)F)N6C2=NN=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.